molecular formula C13H11ClF3NO B11835420 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline CAS No. 1189106-46-4

4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

Cat. No.: B11835420
CAS No.: 1189106-46-4
M. Wt: 289.68 g/mol
InChI Key: DHSPGFPNAZVSET-UHFFFAOYSA-N
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Description

4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and anticancer drug discovery. Quinoline scaffolds are recognized as important construction motifs for new drugs, demonstrating a range of biological activities . Specifically, quinoline derivatives have been shown to act as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . The 4-chloro group on the quinoline ring is a common reactive handle for further synthetic modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This compound is specifically designed for research applications only and is not intended for diagnostic or therapeutic use. Its molecular structure, which incorporates a propyl substituent at the 2-position and a trifluoromethoxy group at the 7-position, is optimized for exploration as a kinase inhibitor, tubulin polymerization disruptor, or topoisomerase inhibitor . Researchers value this quinoline derivative for developing potential therapeutic agents that may overcome multidrug resistance in cancer cells . The presence of both chlorine and trifluoromethoxy groups is a typical strategy in medicinal chemistry to fine-tune the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189106-46-4

Molecular Formula

C13H11ClF3NO

Molecular Weight

289.68 g/mol

IUPAC Name

4-chloro-2-propyl-7-(trifluoromethoxy)quinoline

InChI

InChI=1S/C13H11ClF3NO/c1-2-3-8-6-11(14)10-5-4-9(7-12(10)18-8)19-13(15,16)17/h4-7H,2-3H2,1H3

InChI Key

DHSPGFPNAZVSET-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aniline derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at the 4-position undergoes nucleophilic displacement under mild conditions, forming derivatives with enhanced biological activity .

Reaction with Amines

Primary and secondary amines replace the chlorine atom via SNAr (nucleophilic aromatic substitution). For example:

  • Piperazine substitution : In methanol under reflux, 4-chloro-2-propyl-7-(trifluoromethoxy)quinoline reacts with piperazine (1:3 molar ratio) to yield 4-piperazinyl derivatives in 82–88% yield .

  • Methylamine substitution : Treatment with methylamine in tetrahydrofuran (THF) produces 4-(methylamino) derivatives, a key step in synthesizing antimalarial agents .

Table 1: Reaction Conditions and Yields for Amine Substitutions

AmineSolventTemperatureTime (h)Yield (%)Reference
PiperazineMethanolReflux888
MethylamineTHF25°C2475
4-MethylpiperazineEthanolReflux1885

Electrophilic Aromatic Substitution

The trifluoromethoxy group at the 7-position directs electrophilic attacks to the 5- and 8-positions of the quinoline ring .

Nitration

Nitration with nitric acid/sulfuric acid at 0–5°C introduces nitro groups at the 5-position, forming 5-nitro derivatives. These intermediates are precursors for antitubercular agents .

Halogenation

Bromination with Br₂/FeBr₃ yields 5-bromo-4-chloro-2-propyl-7-(trifluoromethoxy)quinoline, useful in cross-coupling reactions .

Cross-Coupling Reactions

The chloro and bromo substituents enable Pd-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives. This method achieves >90% conversion under microwave irradiation .

Reductive Dehalogenation

Hydrogenation with Pd/C in ethanol removes the 4-chloro group, generating 2-propyl-7-(trifluoromethoxy)quinoline. This reaction is critical for modifying pharmacokinetic properties .

Acid-Catalyzed Hydrolysis

Under acidic conditions (HCl, 80°C), the trifluoromethoxy group hydrolyzes to a hydroxyl group, forming 7-hydroxy derivatives. These intermediates are precursors for sulfonate esters used in prodrug design .

Biological Activity Correlation

Reaction products exhibit structure-dependent bioactivity:

  • Antimalarial activity : 4-Piperazinyl derivatives show IC₅₀ values of 6.7–20.4 nM against Plasmodium falciparum strains .

  • Anticancer activity : Sulfonamide hybrids inhibit breast cancer cell growth (GI₅₀ = 2.45–5.97 μM) .

Table 3: Biological Activity of Key Derivatives

DerivativeTarget ActivityIC₅₀/GI₅₀Reference
4-PiperazinylquinolineAntimalarial (3D7 strain)6.7 nM
Sulfonamide hybrid (33 )Anticancer (MCF7 cells)4.22 μM
5-NitroquinolineAntitubercular (Mtb)0.05 μM

Stability and Degradation Pathways

  • pH-dependent stability : The compound degrades in alkaline conditions (pH >7.4) but remains stable at pH 1.2 .

  • Metabolic oxidation : Cytochrome P450 enzymes oxidize the propyl side chain, forming carboxylic acid metabolites .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have been extensively studied for their antimalarial properties. The compound 4-chloro-2-propyl-7-(trifluoromethoxy)quinoline has shown promising results against malaria parasites, specifically Plasmodium falciparum. Research indicates that modifications in the quinoline structure can lead to enhanced potency against both chloroquine-sensitive and resistant strains of malaria. For instance, structural modifications similar to those seen in this compound have resulted in compounds with low nanomolar EC50 values, indicating strong antiplasmodial activity .

Anticancer Properties

The anticancer potential of quinoline derivatives is well-documented. Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others. The introduction of specific substituents at the 7-position of the quinoline ring has been associated with increased selectivity and potency against tumor cells compared to non-cancerous cells . For example, a study highlighted that the incorporation of trifluoromethyl groups enhances the anticancer activity of related compounds.

Antibacterial and Antifungal Activities

Quinoline derivatives are also recognized for their antibacterial and antifungal properties. Research has shown that compounds with similar structures to this compound exhibit significant antimicrobial activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like trifluoromethyl at specific positions has been linked to increased antibacterial efficacy .

Insecticidal Properties

Recent studies have indicated that quinoline derivatives, including those structurally related to this compound, possess insecticidal properties. These compounds have been effective against larvae and pupae of mosquito species such as Anopheles stephensi and Aedes aegypti, making them potential candidates for developing new insecticides . The larvicidal activity observed suggests that these compounds could be integrated into pest management strategies.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of quinoline derivatives is crucial for optimizing their biological activities. Various SAR studies have identified key structural features that contribute to the efficacy of these compounds:

Structural FeatureBiological ActivityReference
Trifluoromethyl groupEnhanced anticancer potency
Chlorine substituentIncreased antimicrobial activity
Propyl chainImproved pharmacokinetic profile

These insights guide further modifications to enhance the therapeutic potential of compounds like this compound.

Mechanism of Action

The mechanism of action of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethoxy group enhances its binding affinity and specificity, making it a potent molecule for therapeutic applications.

Comparison with Similar Compounds

Structural Analysis of Substituent Positions

The quinoline scaffold allows for diverse functionalization, with substituents at positions 2, 4, and 7 being particularly impactful. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula CAS No. Key Features
4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline Cl (4), C₃H₇ (2), OCF₃ (7) C₁₃H₁₁ClF₃NO Not Provided Propyl chain enhances lipophilicity; trifluoromethoxy group is electron-withdrawing.
4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline Cl (4), CF₃ (2), OCF₃ (6) C₁₁H₄ClF₆NO 503148-24-1 Trifluoromethyl at position 2 increases steric bulk; OCF₃ at position 4.
4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline Cl (4), CF₃ (2), F (7), CH₃ (6) C₁₁H₆ClF₄N Not Provided Fluorine at position 7 enhances electronegativity; methyl improves stability.
4-Chloro-7-trifluoromethylquinoline Cl (4), CF₃ (7) C₁₀H₅ClF₃N 49713-56-6 Trifluoromethyl at position 7 offers strong electron-withdrawing effects.
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline Br (4), Cl (7), CH₃ (8), CF₃ (2) C₁₁H₆BrClF₃N 1072944-67-2 Bromine at position 4 increases molecular weight; methyl at 8 adds steric hindrance.

Functional Group Impact on Properties

  • Position 2: The propyl group in the target compound contrasts with trifluoromethyl (CF₃) or methyl substituents in analogs.
  • Position 7 : Trifluoromethoxy (OCF₃) in the target compound provides electron-withdrawing effects similar to trifluoromethyl (CF₃) in , but OCF₃ may offer better metabolic stability compared to fluorine in .

Electronic and Steric Effects

  • Electron-Withdrawing Groups: Trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) at position 7 stabilize the quinoline ring via resonance and inductive effects, enhancing electrophilic reactivity .

Analytical Techniques for Structural Validation

  • X-ray Crystallography : Programs like SHELX and ORTEP-3 enable precise determination of substituent positions and molecular conformations .
  • Computational Modeling: Tools like the ViridisChem module facilitate comparative studies of electronic properties among quinoline derivatives .

Biological Activity

4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate specific biological pathways through binding interactions that alter protein function, leading to a range of biological effects. Understanding these interactions is crucial for elucidating its pharmacological properties and therapeutic applications .

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Antimalarial Activity : Quinoline derivatives are well-documented for their antimalarial properties. Research indicates that modifications in the quinoline structure can enhance potency against chloroquine-resistant strains of Plasmodium falciparum. This compound has shown potential in this regard, with various studies demonstrating its effectiveness against both sensitive and resistant strains .
  • Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have reported significant antiproliferative activity against various cancers, including breast and lung cancer. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the quinoline ring can enhance its anticancer efficacy .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, although further investigations are needed to establish its effectiveness against specific pathogens .

Antimalarial Efficacy

A study evaluating a series of quinoline derivatives found that this compound exhibited potent antiplasmodial activity in vitro, with IC50 values in the low nanomolar range against both chloroquine-sensitive and resistant strains. This underscores the importance of structural modifications in enhancing drug efficacy against malaria .

Anticancer Activity

In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MDA-MB231 breast cancer cells with an IC50 value of approximately 5.97 µM. Comparative analyses indicated that this compound's modifications could lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AntimalarialP. falciparum (CQ-R)Low nanomolar
AnticancerMDA-MB231 (Breast Cancer)5.97
AntimicrobialVarious PathogensTBD

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For quinoline derivatives, key factors include:

  • Temperature : Elevated temperatures (80–120°C) enhance cyclization but may increase side reactions.
  • Catalysts : Lewis acids (e.g., FeCl₃) or transition metals (e.g., Pd for cross-coupling) improve regioselectivity .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in Vilsmeier-Haack-type reactions, critical for trifluoromethoxy group introduction .
  • Purification : Column chromatography with hexane/ethyl acetate gradients (ratios 4:1 to 1:1) resolves chlorinated byproducts .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • HPLC-MS : Quantifies purity (>95% typical for research-grade material) and detects trace impurities like dechlorinated analogs .
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethoxy group at C7: δ ~120–125 ppm in ¹³C) .
  • XRD : Resolves crystal packing and steric effects of the propyl group, critical for solubility studies .

Q. How does the trifluoromethoxy group influence the compound’s electronic properties?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron-withdrawing effects, reducing HOMO-LUMO gaps by ~0.5 eV compared to methoxy analogs .
  • Experimental Validation : Cyclic voltammetry shows a 150 mV anodic shift in oxidation potentials, confirming enhanced electron deficiency .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization at C2 and C7 positions?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) at C7 to shield the trifluoromethoxy group during C2 alkylation .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr conventional) and minimizes decomposition in sterically crowded systems .
  • Directed Ortho-Metalation : Employ LDA (lithium diisopropylamide) to selectively deprotonate C2 for propyl group introduction .

Q. How can researchers resolve contradictions in SAR studies for antimicrobial activity?

  • Methodological Answer :

  • Data Triangulation : Compare MIC (Minimum Inhibitory Concentration) values across Gram-positive/-negative models to distinguish intrinsic activity vs. efflux pump effects .
  • Metabolite Profiling : LC-HRMS identifies hydroxylated metabolites at C4, which may confound activity assays due to reduced lipophilicity .
  • Molecular Docking : Simulate binding to DNA gyrase (target for quinolones) to rationalize discrepancies in potency between analogs .

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Degradation Studies : Accelerated stability testing (40°C/75% RH, pH 1–3) reveals hydrolysis resistance due to the trifluoromethoxy group’s inductive effect .
  • Kinetic Isotope Effects : Deuterium labeling at C4 tracks protonation pathways, showing slower degradation (k_H/k_D = 2.1) in DCl/D₂O .

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